molecular formula C10H8N2O B1261807 2-amino-4H-chromene-3-carbonitrile CAS No. 953802-74-9

2-amino-4H-chromene-3-carbonitrile

Cat. No. B1261807
M. Wt: 172.18 g/mol
InChI Key: HTDJFGBZDIJBSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Amino-4H-chromene-3-carbonitriles have been synthesized through multiple approaches, including one-pot multicomponent reactions, organocatalyzed synthesis, and electrocatalytic multicomponent assembling. For instance, Sharma et al. (2015) synthesized a closely related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, through a one-pot multicomponent reaction, highlighting the efficiency of this method in achieving excellent yields (Sharma et al., 2015). Additionally, Vafajoo et al. (2014) reported the synthesis of 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives through an electrocatalytic process, demonstrating a mild and efficient procedure (Vafajoo et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-amino-4H-chromene-3-carbonitriles has been extensively studied through X-ray diffraction techniques. Sharma et al. (2015) provided detailed insights into the crystal structure of a derivative, revealing monoclinic crystals stabilized by various hydrogen bonds and π···π interactions (Sharma et al., 2015). Such structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions and Properties

2-Amino-4H-chromene-3-carbonitriles participate in various chemical reactions, including catalyst-tuned reactions and multicomponent reactions. Yin et al. (2013) described the selective synthesis of cyano-functionalized 2-aryl-4H-chromenes and 2-amino-4H-chromene-3-carbonitriles, showcasing the compound's versatility in organic synthesis (Yin et al., 2013).

Physical Properties Analysis

The physical properties of 2-amino-4H-chromene-3-carbonitriles, including their crystal structures and phase behaviors, have been characterized. Studies have revealed that these compounds crystallize in various space groups, exhibiting diverse morphologies and solid-state properties, which are influenced by the specific substituents on the chromene ring.

Chemical Properties Analysis

The chemical properties of 2-amino-4H-chromene-3-carbonitriles, such as reactivity, electrophilic and nucleophilic sites, and potential for forming hydrogen bonds, are dictated by their molecular structure. Sridevi et al. (2012) performed a comprehensive analysis of the vibrational, electronic, NMR, and reactivity aspects of 2-amino-4H-chromene-3-carbonitrile, providing insights into its high reactivity and nonlinear optical activity (Sridevi et al., 2012).

Scientific Research Applications

Enantioselective Synthesis 2-Amino-4H-chromene-3-carbonitriles are synthesized using enantioselective conjugate addition. This synthesis yields medicinally significant derivatives with moderate to good enantioselectivities and yields (Koz et al., 2016).

Electrocatalytic Multicomponent Assembling An electrocatalytic multicomponent chain transformation assembles 2-amino-4H-chromene-3-carbonitrile derivatives in excellent yields, highlighting their efficient synthesis under mild conditions (Vafajoo et al., 2014).

Simple Synthesis in Water Medium A simple and efficient synthesis method for substituted 2-amino-4H-chromene-3-carbonitriles has been developed using a one-pot, three-component reaction in the presence of sodium carbonate solution (Thanh et al., 2018).

Catalyst-Tuned Selective Synthesis Selective synthesis of cyano-functionalized 2-aryl-4H-chromenes and 2-amino-4H-chromene-3-carbonitriles is achieved by adjusting catalysts, demonstrating the versatility of this compound in organic synthesis (Yin et al., 2013).

Organocatalyzed Synthesis Organocatalytic methods have been employed to synthesize 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, indicating the potential for enantioselective synthesis in medicinal chemistry applications (Ding & Zhao, 2010).

Green Chemistry Approach The synthesis of substituted chromenes using Rochelle salt as a novel green catalyst showcases the application of 2-amino-4H-chromene-3-carbonitriles in eco-friendly chemical processes (El-Maghraby, 2014).

Crystal Structure Analysis X-ray diffraction techniques have been used to determine the crystal structures of certain 2-amino-4H-chromene-3-carbonitrile compounds, contributing to the understanding of their physical and chemical properties (Sharma et al., 2015).

Antimicrobial Activity Some derivatives of 2-amino-4H-chromene-3-carbonitrile have been shown to exhibit antimicrobial effects against pathogenic strains, suggesting their potential use in developing new antibacterial drugs (Moshafi et al., 2016).

Electrochemical Sensor Applications 2-Amino-4H-chromene-3-carbonitrile has been used in the development of a novel electrochemical sensor for hydrazine, highlighting its potential application in environmental monitoring and diagnostics (Taei et al., 2017).

Future Directions

The future directions for the study of 2-amino-4H-chromene-3-carbonitrile could involve further exploration of its synthesis methods, pharmacological properties, and potential applications .

properties

IUPAC Name

2-amino-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDJFGBZDIJBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
Y Gao, W Yang, DM Du - Tetrahedron: Asymmetry, 2012 - Elsevier
… The organocatalytic enantioselective tandem Michael addition–cyclization of malononitrile to nitroalkenes for the direct synthesis of chiral 2-amino-4H-chromene-3-carbonitrile …
Number of citations: 89 www.sciencedirect.com
C Sridevi, G Shanthi, G Velraj - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… Furthermore, 2-amino-4H-chromene-3-carbonitrile, which has embedded in its structure the enaminonitrile moiety are convenient synthons in the synthesis of densely substituted …
Number of citations: 36 www.sciencedirect.com
Z Saffari, MF Zarabi, H Aryapour, A Foroumadi… - Indian Journal of Clinical …, 2015 - Springer
… The synthesized 2-amino-4H-chromene-3-carbonitrile … Cytotoxicity effect of 2-amino-4H-chromene-3-carbonitrile … the synthesized 2-amino-4H-chromene-3-carbonitrile compounds were …
Number of citations: 5 link.springer.com
K Hu, A Lu, Y Wang, Z Zhou, C Tang - Tetrahedron: Asymmetry, 2013 - Elsevier
We have developed an efficient bifunctional squaramide catalyst for the asymmetric tandem Michael addition–cyclization of malononitrile to functionalized nitroolefins. This …
Number of citations: 61 www.sciencedirect.com
A Maleki, S Azadegan - Inorganic and Nano-Metal Chemistry, 2017 - Taylor & Francis
… According to our literature survey, this is the first report on the application of the present heterogonous composite nanocatalyst in the synthesis of 2-amino-4H-chromene-3-carbonitrile …
Number of citations: 55 www.tandfonline.com
M Taei, H Salavati, SH Banitaba… - IEEE Sensors …, 2017 - ieeexplore.ieee.org
… In this research, we exhibited a facile synthesis method for 2-amino-4H-chromene-3carbonitrile (AHC) as a catechol derivative with three hydroxyl groups. Then, gold nanoparticles …
Number of citations: 3 ieeexplore.ieee.org
JP Bazureau, A Bouattour, M Fakhfakh, S Abid… - …, 2017 - researchgate.net
The interest of 4H-chromenes (or 4H-benzopyranes) and their derivatives are components of many naturally occurring products, which have also been submitted to structural …
Number of citations: 2 www.researchgate.net
Y Gao, DM Du - Chemistry, an Asian Journal, 2014 - europepmc.org
… cyclization of malononitrile with dienones catalyzed by a chiral bifunctional tertiary amine-squaramide catalyst for the synthesis of chiral 2-amino-4H-chromene-3-carbonitrile derivatives …
Number of citations: 17 europepmc.org
M Dhiabi, A Bouattour, M Fakhfakh, S Abid… - Journal of Molecular …, 2023 - Elsevier
… Due to the potential pharmacological interest of the 2-amino-4H-chromene-3-carbonitrile … -benzyl derivatives (D) of 2-amino-4H-chromene-3-carbonitrile, which are potentially the mono …
Number of citations: 1 www.sciencedirect.com
RM Zaki, SA Metwally, YA Elossaily… - Journal of Heterocyclic …, 2018 - Wiley Online Library
Here, we describe a simple method to synthesize the starting intermediate 2‐amino‐8‐benzylidene‐4‐phenyl‐5,6,7,8‐tetrahydro‐4H‐chromene‐3‐carbonitrile (6) by the reaction of 2,6‐…
Number of citations: 2 onlinelibrary.wiley.com

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